Cyclo(-RGDfK) Cyclo(-RGDfK) Cyclo(RGDfK) is a synthetic lipopeptide inhibitor of αvβ3 integrin (IC50 = 1.33 nM). Osteoblast cultures, which express αvβ5 and αvβ3 integrins, but not M21L cells that do not express these integrins, bind to cyclo(RGDfK)-coated surfaces. Cyclo(RGDfK) is taken up into tumors in vivo and in vitro and it has been polymerized or conjugated to various fluorophores, radiolabels, and peptide sequences for use in fluorescent and PET imaging to study tumor cell adhesion.
Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin. IC50 value:Target: αvβ3 integrin inhibitorin vitro: NOPO-c(RGDfK) and its Ga(III) and Cu(II) complexes showed high affinity to αvβ3 integrin (IC50 = 0.94 ± 0.06, 1.02 ± 0.09, and 0.51 ± 0.06 nM, respectively). [(66)Ga]DOTA-E-[c(RGDfK)]2 can be prepared with high radiochemical purity (>97%), specific activity (36-67GBq/μmol), in vitro stability, and moderate protein binding. MicroPET imaging up to 24 post-injection showed contrasting tumors reflecting αvβ3-targeted tracer accumulation.
Brand Name: Vulcanchem
CAS No.: 161552-03-0
VCID: VC0003312
InChI: InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
SMILES: C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Molecular Formula: C27H41N9O7
Molecular Weight: 603.7 g/mol

Cyclo(-RGDfK)

CAS No.: 161552-03-0

Cat. No.: VC0003312

Molecular Formula: C27H41N9O7

Molecular Weight: 603.7 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(-RGDfK) - 161552-03-0

Specification

CAS No. 161552-03-0
Molecular Formula C27H41N9O7
Molecular Weight 603.7 g/mol
IUPAC Name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Standard InChI InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
Standard InChI Key NVHPXYIRNJFKTE-HAGHYFMRSA-N
Isomeric SMILES C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
SMILES C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
Canonical SMILES C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Introduction

Chemical Structure and Synthesis of Cyclo(-RGDfK)

Molecular Composition and Structural Features

Cyclo(-RGDfK) (cyclo(-Arg-Gly-Asp-D-Phe-Lys)) is a conformationally constrained peptide with a cyclic backbone that stabilizes the RGD sequence in a bioactive orientation. Its structure includes:

  • Amino Acid Sequence: Arg (arginine), Gly (glycine), Asp (aspartic acid), D-Phe (D-phenylalanine), and Lys (lysine).

  • Cyclization: The peptide backbone forms a 15-membered ring via an amide bond between the N-terminal arginine and C-terminal lysine .

  • Modifications: D-Phe enhances metabolic stability, while lysine provides a side chain for functionalization (e.g., conjugation to imaging agents or scaffolds) .

Table 1: Key Chemical Properties of Cyclo(-RGDfK)

PropertyValueSource
Molecular FormulaC27H41N9O7
Molecular Weight603.7 g/mol
Solubility≥30.2 mg/mL in DMSO
IC50 for αvβ3 Integrin0.94 nM
Plasma Stability>24 hours (resists protease degradation)

Synthetic Strategies

Cyclo(-RGDfK) is synthesized via solid-phase peptide synthesis (SPPS) with post-cyclization modifications:

  • Linear Precursor Assembly: Fmoc-protected amino acids are sequentially coupled to a resin using HBTU/HOBt activation .

  • Cyclization: The linear peptide is cleaved from the resin and cyclized in solution via amide bond formation between the N- and C-termini .

  • Side Chain Deprotection: Protective groups (e.g., Pbf on arginine, tBu on aspartate) are removed using trifluoroacetic acid (TFA) .

  • Purification: Reverse-phase HPLC yields >95% purity, critical for in vivo applications .

A study by Lopez-Rodriguez et al. demonstrated that multimerization (e.g., dimeric or trimeric RGDfK constructs) enhances tumor uptake by 2–3-fold compared to monomeric variants, attributed to avidity effects .

Mechanism of Action: Targeting αvβ3 Integrin

Integrin Binding Dynamics

αvβ3 integrin, overexpressed in tumor endothelial cells and glioblastoma (U87MG), binds Cyclo(-RGDfK) with subnanomolar affinity . The cyclic structure imposes a β-turn conformation, optimizing RGD alignment with the integrin’s binding pocket . Key interactions include:

  • Arginine: Forms salt bridges with integrin’s aspartate residues.

  • Aspartic Acid: Coordinates with metal ions (e.g., Mn²⁺) in the integrin’s MIDAS motif .

Table 2: Comparative Binding Affinities of RGD Peptides

PeptideIC50 (nM)TargetSource
Cyclo(-RGDfK)0.94αvβ3 Integrin
Linear RGD120αvβ3/α5β1
Cyclo(-RADfK) (control)>1,000No binding

Biological Effects

  • Anti-Angiogenesis: Cyclo(-RGDfK) inhibits endothelial cell migration and tube formation by blocking αvβ3-mediated VEGF signaling .

  • Tumor Apoptosis: Conjugates (e.g., ⁶⁴Cu-cyclam-RAFT-c(-RGDfK)₄) deliver cytotoxic radiation (β⁻ particles) to αvβ3⁺ tumors, inducing DNA damage .

  • Cell Adhesion: Scaffolds functionalized with Cyclo(-RGDfK) enhance mesenchymal stem cell (MSC) adhesion by 300% compared to unmodified surfaces .

Applications in Diagnostic Imaging

Radionuclide Imaging

Cyclo(-RGDfK) derivatives labeled with ⁶⁴Cu or ⁶⁶Ga enable positron emission tomography (PET) of αvβ3⁺ tumors:

  • ⁶⁴Cu-Cyclam-RAFT-c(-RGDfK)₄: Exhibits a tumor-to-muscle ratio of 8.2 ± 1.1 at 24 hours post-injection, with minimal off-target retention .

  • ⁶⁶Ga-DOTA-E-[c(RGDfK)]₂: Achieves a tumor uptake of 6.7 ± 1.2 %ID/g, outperforming ¹⁸F-FDG in detecting early-stage gliomas .

Figure 1: Time-Dependent Biodistribution of ⁶⁴Cu-Cyclam-RAFT-c(-RGDfK)₄

OrganUptake (%ID/g) at 3 HoursUptake at 24 Hours
Tumor12.4 ± 2.18.9 ± 1.5
Liver4.2 ± 0.81.1 ± 0.3
Kidney3.8 ± 0.60.9 ± 0.2

Data adapted from .

Fluorescence-Guided Surgery

Pyropheophorbide-a (Pyro) conjugated to trimeric RGDfK (Pyro-TriRGD) shows tumor-specific fluorescence lasting >4 hours, with a tumor-to-liver ratio of 9.5:1 . This enables real-time visualization of metastatic lesions intraoperatively.

Therapeutic Applications

Targeted Radionuclide Therapy

In U87MG xenograft models, ⁶⁴Cu-cyclam-RAFT-c(-RGDfK)₄ (74 MBq) reduced tumor volume by 58% over 21 days, with a mean absorbed dose of 1.81 Gy . No hematologic or hepatorenal toxicity was observed, supporting its safety profile .

Photodynamic Therapy (PDT)

Pyro-TriRGD conjugates generated singlet oxygen (¹O₂) selectively in tumors, achieving complete regression in 60% of mice after two PDT sessions . The trivalent design increased tumor retention by 4-fold compared to monovalent RGD .

Drug Delivery Systems

  • Alginate Scaffolds: Cyclo(-RGDfK)-modified scaffolds increased MSC survival by 80% in vitro and induced neoangiogenesis in vivo, improving cardiac function post-myocardial infarction .

  • Spider Silk Fibers: Functionalization with Cyclo(-RGDfK) enhanced CiMSC adhesion by 250%, enabling use in load-bearing tissue engineering .

Preclinical and Clinical Development

Pharmacokinetics

  • Half-Life: 2.1 hours in murine models .

  • Clearance: Renal excretion predominates, with <5% hepatic accumulation at 24 hours .

Comparative Efficacy

Table 3: Tumor Growth Inhibition by RGDfK Conjugates

ConjugateTumor ModelInhibition (%)Source
⁶⁴Cu-cyclam-RAFT-c(-RGDfK)₄U87MG (glioblastoma)58
Pyro-TriRGD4T1 (breast)95
Doxorubicin-RGDfKPC3 (prostate)70

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator